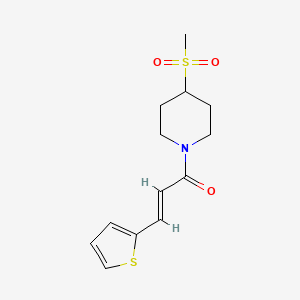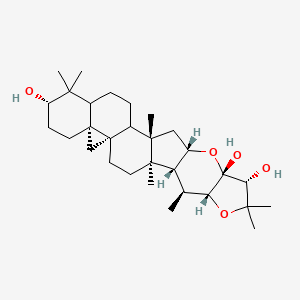![molecular formula C20H19N3O B2979654 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797142-76-7](/img/structure/B2979654.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is an intriguing chemical compound with potential applications across various scientific fields. The compound features a complex fused ring structure that combines a pyrido[4,3-d]pyrimidin core with a naphthalene moiety, connected via a propan-1-one linker. This unique structural motif presents a range of possibilities for chemical reactivity and biological interaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Pyrido[4,3-d]pyrimidin Core: This may be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and pyridine derivatives.
Attachment of the Naphthalene Moiety: This step might involve Suzuki-Miyaura coupling or similar cross-coupling reactions, using halogenated naphthalene and a suitable catalyst.
Propan-1-one Linker Addition: The final step often involves acylation reactions, where the newly formed intermediate is reacted with a propionylating agent under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically necessitates the optimization of reaction conditions, such as temperature, solvent choice, and purification techniques. Flow chemistry and catalytic methodologies are often employed to improve yield and efficiency while reducing the environmental footprint.
化学反应分析
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is capable of undergoing various chemical transformations:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution Reactions: Nucleophilic or electrophilic substitution can modify the aromatic rings or the propanone moiety, depending on the substituents and reaction conditions.
Coupling Reactions: These can introduce new functional groups or extend the molecular framework, using conditions tailored for specific coupling methodologies.
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
In the study of reaction mechanisms and catalyst development.
Biology and Medicine:
Potential pharmacological applications due to its structural resemblance to bioactive molecules.
Investigated as a probe for studying receptor-ligand interactions.
Industry:
As a precursor for the development of advanced materials with unique properties.
作用机制
The exact mechanism by which 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one exerts its effects varies based on its application. Generally, its structural features allow it to interact with various molecular targets, such as:
Enzymes: Binding to active sites or modulating enzyme activity.
Receptors: Acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways: Modulating biochemical pathways at the molecular level, which can affect cellular processes and physiological responses.
相似化合物的比较
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one stands out due to its unique combination of structural elements and reactivity profile. Similar compounds might include:
1-(Pyridin-3-yl)-3-(naphthalen-1-yl)propan-1-one: Lacks the pyrimidin ring.
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: Substitutes the naphthalene moiety with a phenyl group.
1-(5H-Pyrrolo[2,3-b]pyridin-6-yl)-3-(naphthalen-1-yl)propan-1-one: Features a pyrrolopyridin ring instead of pyrido[4,3-d]pyrimidin.
属性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-11-10-19-17(13-23)12-21-14-22-19)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZDBRJNNLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
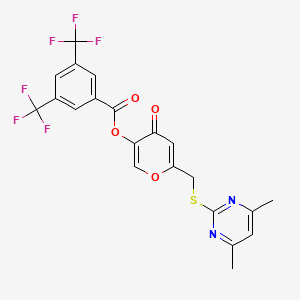
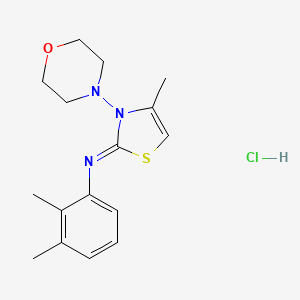
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)
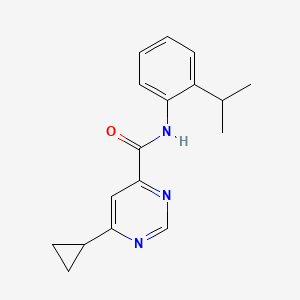
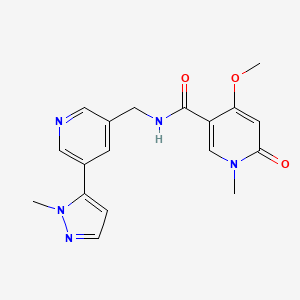
![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)
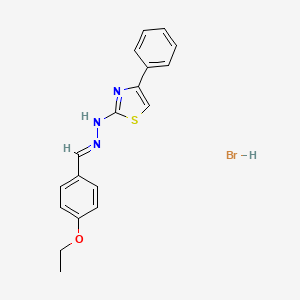
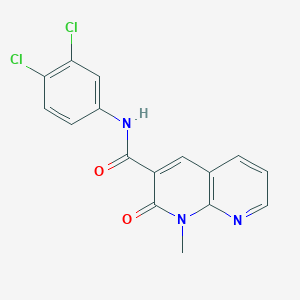
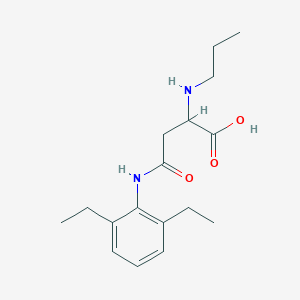
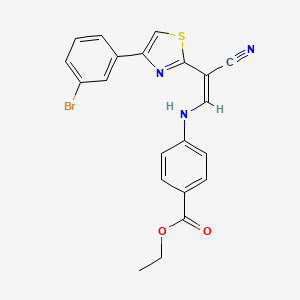
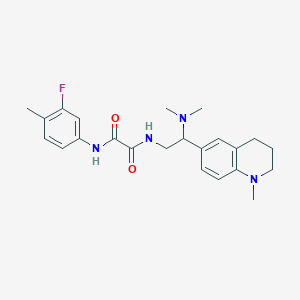
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
